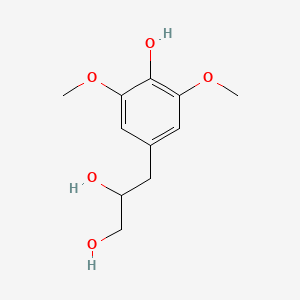

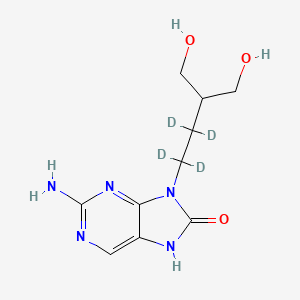

(S)-Naproxen-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Environmental Impact and Removal Methods

Naproxen Removal from Water :Naproxen, an anti-inflammatory pharmaceutical, undergoes chemical transformations when exposed to chlorine oxidation, a common treatment in water systems. The reaction products and their formation depend on the pH, chlorine dosage, and contact time. This study highlights the need for further research to identify the reaction products and understand the kinetics of naproxen chlorination in water treatment processes (Boyd et al., 2005).

Degradation of Naproxen :Advanced oxidation processes (AOPs) such as UV and VUV photolysis have been evaluated for their effectiveness in degrading naproxen in water. The study indicates that combining UV and VUV photolysis enhances the degradation efficiency, suggesting a promising method for eliminating naproxen from aquatic environments (Arany et al., 2013).

Pharmacological Interactions and Effects

Sulphation of Naproxen Metabolites :Research into the sulphation of o-desmethylnaproxen and related compounds by human cytosolic sulfotransferases (SULT) reveals variability in activity across different SULT isoforms. This study contributes to our understanding of naproxen's metabolism and its potential interactions with other compounds in the body (Falany et al., 2005).

Anti-Influenza Virus Activity :Naproxen has been shown to exhibit broad anti-influenza virus activity in mice by impeding the viral nucleoprotein nuclear export. This study demonstrates naproxen's potential as a multi-mechanistic anti-influenza therapeutic beyond its traditional use as an anti-inflammatory drug (Zheng et al., 2019).

Drug Delivery Systems

Microemulsion Systems for Naproxen :The design and characterization of microemulsion systems for naproxen aim to improve its topical delivery for treating conditions such as rheumatoid arthritis and osteoarthritis. These systems have been evaluated for their particle size, stability, and drug release profile, showcasing the potential for enhanced delivery of naproxen through the skin (Moghimipour et al., 2013).

Molecular Interaction Studies

Interaction with DNA :Naproxen has been found to intercalate with DNA and cause photocleavage through the generation of reactive oxygen species (ROS). This study provides insight into the molecular interactions of naproxen with DNA, which could have implications for its pharmacological effects and potential genotoxicity (Husain et al., 2013).

Safety And Hazards

特性

CAS番号 |

1094102-82-5 |

|---|---|

製品名 |

(S)-Naproxen-d3 |

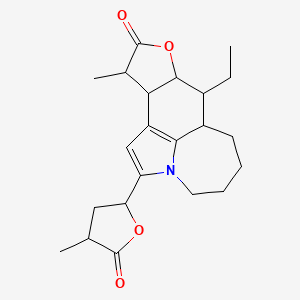

分子式 |

C14H14O3 |

分子量 |

233.281 |

IUPAC名 |

(2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoic acid |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1/i2D3 |

InChIキー |

CMWTZPSULFXXJA-IZTXOYSKSA-N |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |

同義語 |

(S)-6-Methoxy-d3-α-methyl-2-naphthaleneacetic Acid; po-Naproxen-d3; Aproxen-d3; Bonyl-d3; CG 3117-d3; Diocodal-d3; Dysmenalgit-d3; Equiproxen-d3; Floginax-d3; Laraflex-d3; Laser-d3; MNPA-d3; Naixan-d3; Napren-d3; Naprium-d3; Naprius-d3; Naprosyn-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)